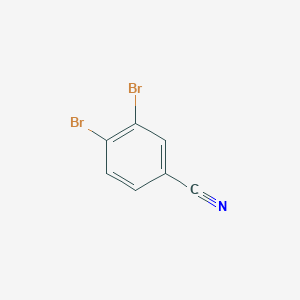

3,4-Dibromobenzonitrile

描述

Overview of Benzonitriles as Pivotal Building Blocks in Synthetic Organic Chemistry

Benzonitriles, aromatic organic compounds featuring a cyano (-C≡N) group attached to a benzene (B151609) ring, are fundamental building blocks in the field of synthetic organic chemistry. wikipedia.orgnumberanalytics.com Their importance stems from the versatile reactivity of the nitrile functionality, which possesses a nucleophilic nitrogen atom, a π-coordinating triple bond, and an electrophilic carbon center. nih.govresearchgate.net This unique combination of properties allows benzonitriles to participate in a wide array of chemical transformations, serving as precursors for numerous other functional groups and molecular scaffolds. numberanalytics.comnih.gov

The nitrile group can be readily converted into amines, amides, carboxylic acids, and aldehydes, making benzonitriles valuable intermediates in the synthesis of a diverse range of organic molecules. numberanalytics.comresearchgate.net They are involved in various significant reactions, including cycloadditions, such as [2+2+2], [3+2], and [4+2] cycloadditions, which are instrumental in constructing complex carbo- and heterocyclic systems. nih.govresearchgate.net Furthermore, the nitrile group can act as a directing group in C-H bond functionalization reactions, enabling the selective introduction of various substituents onto the aromatic ring. nih.govresearchgate.net

Historically, the synthesis of benzonitrile (B105546) was first reported in 1844 by Hermann Fehling, who produced it through the thermal dehydration of ammonium (B1175870) benzoate. wikipedia.org Modern laboratory preparations often involve methods like the dehydration of benzamide (B126) or the Rosenmund–von Braun reaction. wikipedia.org Industrially, the ammoxidation of toluene (B28343) is a common production method. wikipedia.org The utility of benzonitriles extends to their use as solvents and as ligands in transition metal complexes, where their labile nature makes them useful synthetic intermediates. wikipedia.org

Significance of Brominated Benzonitrile Derivatives in Contemporary Chemical Research

Brominated benzonitrile derivatives are of significant interest in contemporary chemical research due to the unique properties imparted by the bromine substituents. The presence of bromine atoms on the benzonitrile framework enhances the molecule's reactivity in various synthetic transformations, particularly in cross-coupling reactions. This makes them crucial intermediates in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.

The position and number of bromine atoms on the benzene ring can significantly influence the molecule's electronic properties, steric hindrance, and crystal packing, leading to diverse applications. For instance, brominated benzonitriles are utilized in the development of materials with specific optical and electronic properties, such as aggregation-induced emission (AIE) luminogens for organic light-emitting diodes (OLEDs). The planarity of some brominated benzonitrile structures facilitates π-π stacking in the solid state, a desirable characteristic for materials science applications.

Furthermore, the bromine atoms can be readily substituted by other functional groups through nucleophilic aromatic substitution or metal-catalyzed reactions, providing a versatile handle for further molecular elaboration. This reactivity has been exploited in the synthesis of various derivatives, including those with applications in medicinal chemistry. brieflands.comrsc.org The study of brominated benzonitriles also contributes to a fundamental understanding of intermolecular interactions, such as halogen bonding, which plays a crucial role in crystal engineering and the design of supramolecular assemblies. iucr.orgacs.org

Research Context of 3,4-Dibromobenzonitrile as a Unique Isomer within Aromatic Nitrile Chemistry

This compound is a specific isomer within the broader class of dibrominated benzonitriles, and its unique substitution pattern gives rise to distinct chemical and physical properties. The placement of the two bromine atoms at the 3- and 4-positions of the benzonitrile ring influences its reactivity and potential applications in organic synthesis and materials science.

Research into this compound often involves its use as a precursor for the synthesis of more complex molecules. For example, it can undergo difunctionalization at both C-Br bonds, a reaction that has been explored using heterogeneous catalysts. dicp.ac.cn This reactivity allows for the construction of intricate molecular architectures. The compound has also been studied in the context of biochemical reactions, particularly in proteomics research, where it has been observed to interact with enzymes and proteins. alfachemch.com

The investigation of this compound and its isomers, such as 3,5-dibromobenzonitrile (B1351247), provides valuable insights into the effects of substituent positioning on molecular properties. iucr.org For instance, studies on the crystal structure of 3,5-dibromobenzonitrile have revealed details about intermolecular interactions, such as C-H···N hydrogen bonds, and the absence of expected Br···Br or C≡N···Br short contacts. iucr.org While specific crystallographic data for the 3,4-isomer is less commonly reported in readily available literature, the study of related compounds helps to build a comprehensive understanding of the structural chemistry of dibrominated benzonitriles.

Data Tables

Table 1: Physicochemical Properties of Benzonitrile Derivatives

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |

| Benzonitrile | 100-47-0 | C₇H₅N | 103.12 | Colorless liquid wikipedia.orgnih.gov |

| 4-Bromobenzonitrile | 623-00-7 | C₇H₄BrN | 182.02 nih.gov | Not specified |

| 2,6-Dibromobenzonitrile | 6575-12-8 | C₇H₃Br₂N | 260.91 | Not specified |

| This compound | 188984-35-2 | C₇H₃Br₂N | Not specified | Not specified |

| 3,5-Dibromobenzonitrile | 97165-77-0 | C₇H₃Br₂N | 260.92 sigmaaldrich.com | Colorless or white to yellow to brown powder or crystals sigmaaldrich.com |

| Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) | 1689-84-5 | C₇H₃Br₂NO | 276.913 nist.gov | Not specified |

Table 2: Spectroscopic Data for 3,5-Dibromobenzonitrile

| Spectroscopic Technique | Data |

| ¹H NMR (500 MHz, CDCl₃) | δ 7.917 (t, J = 1.8 Hz, 1H, H4), 7.739 (d, J = 1.8 Hz, 2H, H2) iucr.org |

| ¹³C NMR (126 MHz, CDCl₃) | δ 139.0 (1 C, C4), 133.6 (2 C, C2), 123.7 (2 C, C3), 116.0 (1 C, C7), 115.6 (1 C, C1) iucr.org |

| IR (KBr, cm⁻¹) | 3072, 2961, 2922, 2236, 1551, 1418, 1198, 1109, 864, 759, 666 iucr.org |

| MS (EI, m/z) | M⁺ calculated for C₇H₃⁸¹Br⁷⁹BrN 260.8606, found 260.8605 iucr.org |

Table 3: Crystal Structure Data for 3,5-Dibromobenzonitrile

| Parameter | Value |

| Crystal System | Orthorhombic iucr.org |

| Space Group | Pnma iucr.org |

| Endocyclic Bond Angle (ipso C) | 121.16 (16)° iucr.orgdoaj.org |

| Endocyclic Bond Angle (para C) | 117.78 (16)° iucr.orgdoaj.org |

| Key Intermolecular Interaction | C-H···N hydrogen bonds iucr.org |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3,4-dibromobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2N/c8-6-2-1-5(4-10)3-7(6)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WODPYGNFQNGQJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40604420 | |

| Record name | 3,4-Dibromobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40604420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188984-35-2 | |

| Record name | 3,4-Dibromobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40604420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 188984-35-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3,4 Dibromobenzonitrile

Direct Synthesis Approaches to 3,4-Dibromobenzonitrile

The formation of this compound can be achieved through various synthetic pathways. A primary method involves the direct conversion of 3,4-Dibromobenzaldehyde (B1583856).

The Schmidt reaction is a versatile tool in organic synthesis for converting aldehydes into nitriles. jk-sci.comnumberanalytics.com This reaction typically utilizes hydrazoic acid or an alkyl azide (B81097) in the presence of an acid catalyst. jk-sci.com

The conversion of aldehydes to nitriles via the Schmidt reaction can be optimized through the careful selection of catalysts and reaction conditions. For aromatic aldehydes, including substituted benzaldehydes, triflic acid (TfOH) has been demonstrated to be an effective catalyst. nih.govorganic-chemistry.org

In a specific protocol for the synthesis of this compound, 3,4-dibromobenzaldehyde is treated with azidotrimethylsilane (B126382) (TMSN₃) in a 1:1 mixture of 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) and acetonitrile (B52724) (ACN). mdpi.com The use of a substoichiometric amount of TfOH (40 mol %) in this solvent system allows for high yields of the corresponding nitrile. nih.govmdpi.com This method is advantageous as it often does not require an aqueous workup. nih.gov The reaction proceeds efficiently at room temperature. mdpi.com

For example, the reaction of 3,4-dibromobenzaldehyde with 2.0 equivalents of TMSN₃ and 0.40 equivalents of TfOH in an HFIP/ACN mixture for 45 minutes at room temperature afforded this compound in an 83% yield after purification. mdpi.com

Table 1: Optimized Conditions for Schmidt Reaction of 3,4-Dibromobenzaldehyde

| Reactant | Reagent | Catalyst | Solvent | Time | Yield |

|---|

This table illustrates a specific set of optimized conditions for the synthesis of this compound via the Schmidt reaction.

It has been noted that for some substrates, a higher catalyst loading may be necessary to achieve good conversion. nih.gov The use of Lewis acids like TiCl₄ can also be effective when alkyl azides are employed. jk-sci.com

The Schmidt reaction of an aldehyde with hydrazoic acid under acidic conditions begins with the protonation of the aldehyde's carbonyl group. jk-sci.comwikipedia.org This activation facilitates the nucleophilic attack of hydrazoic acid on the carbonyl carbon, forming a tetrahedral azidoalkanol intermediate. jk-sci.com Subsequently, the intermediate undergoes dehydration, and through a rearrangement process involving the expulsion of dinitrogen gas, the nitrile is formed. jk-sci.com

The key steps of the mechanism are:

Protonation of the carbonyl oxygen by the acid catalyst.

Nucleophilic addition of hydrazoic acid to the activated carbonyl carbon.

Elimination of a water molecule.

Rearrangement and loss of nitrogen gas (N₂) to yield the final nitrile product. jk-sci.com

A potential side reaction in the Schmidt reaction of aldehydes is the formation of formamides. jk-sci.com However, under optimized conditions, such as those using triflic acid, the formation of nitriles can be highly selective, with formanilides not being observed as byproducts. organic-chemistry.org

Besides the Schmidt reaction, dibromobenzonitriles can be synthesized through other methods. One common approach is the dehydration of the corresponding primary amide. nih.gov For instance, 3,5-Dibromobenzonitrile (B1351247) can be prepared from 3,5-Dibromobenzamide. iucr.org This reaction is typically carried out by treating the amide with a dehydrating agent like phosphorus oxychloride (POCl₃) in the presence of a base such as triethylamine (B128534) in a suitable solvent like dichloromethane. iucr.org

Another established method for synthesizing aromatic nitriles is the Sandmeyer reaction, which involves the diazotization of an aromatic amine followed by treatment with a cyanide salt. nih.gov The Rosenmund–von Braun reaction, which utilizes an aryl halide and a cyanide source, is also a viable route. nih.gov

Schmidt Conversion of 3,4-Dibromobenzaldehyde to this compound

Catalytic Systems and Optimized Reaction Conditions for Nitrile Formation

This compound as a Synthetic Intermediate

The unique substitution pattern of this compound, featuring a nitrile group and two bromine atoms on the benzene (B151609) ring, makes it a valuable intermediate in the synthesis of more complex molecules.

Dibrominated benzonitriles are recognized for their utility in the synthesis of agrochemicals and pharmaceuticals. lookchem.comcymitquimica.com The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the bromine atoms provide sites for cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new carbon-carbon bonds. nih.gov

While specific examples detailing the direct use of this compound in large-scale agrochemical or pharmaceutical synthesis are not prevalent in the provided search results, the utility of related dibrominated and cyanated benzene derivatives is well-documented. For example, 2,6-dichlorobenzonitrile (B3417380) is a precursor in the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, an intermediate for the HIV-1 capsid inhibitor Lenacapavir. mdpi.com Similarly, other benzonitrile (B105546) derivatives are key intermediates in the synthesis of various therapeutic agents. google.com The structural motifs present in this compound suggest its potential as a building block for creating diverse molecular architectures for these applications. The presence of the nitrile group and bromine atoms on the aromatic ring can influence the biological activity and metabolic stability of the final products. nih.govlookchem.com

Derivatization Strategies for Advanced Organic Transformations

The bromine atoms at the C3 and C4 positions of this compound serve as excellent handles for derivatization through modern cross-coupling reactions. These transformations are fundamental in constructing carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of more complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. fishersci.esnih.gov In the case of this compound, the two bromine atoms can be selectively coupled with various aryl or vinyl boronic acids or their esters. The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

The regioselectivity of the coupling is influenced by the electronic environment of the two bromine atoms. The bromine at the C4 position is expected to be more reactive towards oxidative addition than the bromine at the C3 position due to electronic effects. This allows for controlled, stepwise functionalization. Research on similar substrates, such as 4-bromobenzonitrile, has demonstrated efficient coupling with phenylboronic acid using palladium catalysts. researchgate.net For instance, the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids has been achieved in good yields using Pd(PPh₃)₄ as the catalyst and K₃PO₄ as the base in 1,4-dioxane. mdpi.com These conditions provide a model for the derivatization of this compound.

Interactive Table: Example Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 60% | mdpi.com |

| 4-Bromoanisole | Phenylboronic acid | Pd-bpydc-La | K₂CO₃ | DMF/H₂O | >95% | researchgate.net |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from aryl halides and amines. libretexts.orgwikipedia.org This reaction is of immense importance for synthesizing arylamines, which are prevalent in pharmaceuticals and materials science. snnu.edu.cn The mechanism involves oxidative addition of the aryl halide to the palladium(0) catalyst, association of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond. wikipedia.orgnumberanalytics.com

For this compound, this methodology allows for the introduction of primary or secondary amines at one or both bromine positions. The choice of palladium source, ligand, and base is crucial for achieving high yields and selectivity. numberanalytics.com The development of sterically hindered phosphine (B1218219) ligands (e.g., XPhos, SPhos) has been instrumental in expanding the scope of this reaction to include a wide variety of amines and aryl halides under mild conditions. snnu.edu.cnorgsyn.org The reaction can be performed sequentially to introduce two different amine moieties, leveraging the potential difference in reactivity between the two C-Br bonds.

Interactive Table: Typical Catalyst Systems for Buchwald-Hartwig Amination

| Catalyst | Ligand | Base | Typical Substrates | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | P(o-tolyl)₃ | NaOtBu | Aryl Bromides, Secondary Amines | libretexts.org |

| Pd₂(dba)₃ | BINAP / DPPF | NaOtBu | Aryl Bromides/Triflates, Primary Amines | wikipedia.org |

| Pd(OAc)₂ / Pd₂(dba)₃ | XPhos / RuPhos | K₂CO₃ / Cs₂CO₃ | Challenging Aryl Halides, Various Amines | numberanalytics.com |

Cyanation

Palladium-catalyzed cyanation offers a direct method to convert the bromo-substituents of this compound into additional nitrile groups, leading to phthalonitrile (B49051) derivatives. These products are valuable precursors for pigments, such as phthalocyanines. The reaction typically employs a cyanide source like zinc cyanide (Zn(CN)₂) or potassium cyanide (KCN). rsc.orgnih.gov A significant challenge in palladium-catalyzed cyanation is the potential for the cyanide ion to poison the catalyst. nih.gov

To overcome this, various strategies have been developed. A practical and scalable method utilizes a heterogeneous Pd/C catalyst with dppf as a ligand and Zn(CN)₂ as the cyanide source. The addition of zinc formate (B1220265) dihydrate has been shown to reactivate the palladium catalyst, leading to efficient conversions of various aryl bromides. organic-chemistry.org This protocol is highly applicable for the transformation of this compound. Mild-temperature cyanations have also been developed, allowing the reaction to proceed at temperatures from room temperature to 40 °C for a general scope of (hetero)aryl halides. mit.edu

Interactive Table: Conditions for Palladium-Catalyzed Cyanation of Aryl Bromides

| Catalyst System | Cyanide Source | Additive | Solvent | Temperature | Yield (for 4-bromobenzonitrile) | Reference |

|---|---|---|---|---|---|---|

| Pd/C (2 mol%), dppf (4 mol%) | Zn(CN)₂ (60 mol%) | Zinc formate dihydrate (10 mol%) | DMAC | 110 °C | 98% | organic-chemistry.org |

Integration into Heterocyclic Compound Synthesis Research

This compound is a valuable building block for the synthesis of a variety of heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials. openmedicinalchemistryjournal.com The bromine and nitrile functionalities can be strategically manipulated to construct rings containing nitrogen, oxygen, or sulfur.

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen heterocycles are among the most significant classes of organic compounds, particularly in medicinal chemistry. rsc.orgmdpi.com

Benzimidazoles: These can be synthesized by the condensation of an o-phenylenediamine (B120857) with an aldehyde, carboxylic acid, or nitrile. farmaciajournal.comorganic-chemistry.org A plausible route starting from this compound would involve the substitution of the C4-bromo group with an amino group via Buchwald-Hartwig amination, followed by reduction of the C3-bromo group and the nitrile group to an amine and an aldehyde (or carboxylic acid) respectively. The resulting intermediate, a substituted o-phenylenediamine, could then undergo intramolecular cyclization. Alternatively, reaction with an o-phenylenediamine derivative could be employed. beilstein-journals.orgpcbiochemres.com

Quinoxalines: Quinoxalines are typically formed by the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. sapub.org Synthesis from this compound could involve its conversion to a 1,2-diamine derivative. For example, reduction of a nitrated precursor or amination of both bromo-positions followed by further functional group manipulation could yield the required diamine, which can then be condensed with a diketone like benzil (B1666583) to form the quinoxaline (B1680401) ring. A study on the synthesis of dibenzo[f,h]furazano[3,4-b]quinoxalines demonstrates the construction of complex fused nitrogen heterocycles. urfu.ru

Benzothiazoles: The most common synthesis of benzothiazoles involves the condensation of 2-aminothiophenol (B119425) with various carbonyl compounds or their equivalents. ekb.egmdpi.comorganic-chemistry.org To synthesize a benzothiazole (B30560) derivative from this compound, one could envision a pathway where the C4-bromo group is substituted by a thiol and the C3-bromo group is replaced by an amine. The resulting 2-amino-4-cyanothiophenol could then undergo cyclization, potentially using the nitrile group as the source for the C2 atom of the thiazole (B1198619) ring. rsc.org

Synthesis of Oxygen-Containing Heterocycles

Oxygen-containing heterocycles are widespread in natural products and synthetic chemistry. nih.govorganic-chemistry.org Starting from this compound, one could synthesize fused oxygen heterocycles like benzofurans or benzodioxanes. This would typically require the introduction of hydroxyl groups. For example, a double Buchwald-Hartwig etherification or a copper-catalyzed Ullmann condensation could replace the bromine atoms with hydroxyl or protected hydroxyl groups. The resulting 3,4-dihydroxybenzonitrile (B93048) could then be reacted with dihaloalkanes to form fused dioxane, dioxepine, or dioxocine rings, analogous to methods used for other ortho-dinitriles. rsc.org Other strategies involve intramolecular O-H insertion reactions or Wolff rearrangements from diazo precursors derived from the starting material. clockss.org

Synthesis of Sulfur-Containing Heterocycles

Sulfur-containing heterocycles exhibit a broad range of chemical and biological properties. arkat-usa.orgsioc-journal.cnorganic-chemistry.org Besides benzothiazoles, other sulfur heterocycles can be targeted from this compound. For instance, substitution of the bromine atoms with thiol groups would yield 3,4-dimercaptobenzonitrile. This dithiol could then be cyclized with various electrophiles (e.g., phosgene, aldehydes, or dihaloalkanes) to form a range of sulfur-containing rings fused to the benzene core. The use of elemental sulfur in the synthesis of sulfur heterocycles provides an atom-economical and environmentally friendly approach. sioc-journal.cnresearchgate.net

Advanced Reactivity and Mechanistic Investigations of 3,4 Dibromobenzonitrile

Reactivity of Bromine Substituents in 3,4-Dibromobenzonitrile

The two bromine atoms on the this compound ring exhibit differential reactivity due to their distinct electronic environments. The bromine atom at the C4 position is para to the strongly electron-withdrawing nitrile group (-CN), while the bromine at the C3 position is meta to it. This electronic disparity is a key factor in determining the regioselectivity of many reactions, particularly in transition metal-catalyzed cross-couplings and nucleophilic aromatic substitutions.

Transition metal-catalyzed cross-coupling reactions are fundamental tools for constructing carbon-carbon bonds. For this compound, these reactions provide a pathway to selectively functionalize one or both C-Br positions.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms C-C bonds between an organoboron compound and an organic halide. libretexts.orglumenlearning.com The reaction is valued for its mild conditions, high functional group tolerance, and the low toxicity of its boron-based reagents. nih.gov

Scope and Regioselectivity

In the case of this compound, the two bromine atoms offer the potential for mono- or di-substitution. Research on non-symmetric dibromobenzenes has shown that regioselectivity is governed by a combination of electronic and steric effects. rsc.org The rate-determining step in the catalytic cycle is typically the oxidative addition of the aryl halide to the Pd(0) complex. libretexts.orgnih.gov This step is favored at the more electron-deficient carbon-halogen bond. For this compound, the C4-Br bond is activated by the para-nitrile group, making it significantly more electron-poor and thus more reactive towards oxidative addition than the C3-Br bond. Consequently, mono-Suzuki-Miyaura coupling reactions on this substrate are expected to occur with high regioselectivity at the C4 position. rsc.orgacademie-sciences.fr

Mechanistic Aspects

The widely accepted catalytic cycle for the Suzuki-Miyaura reaction involves three primary steps: libretexts.orgnih.govchemrxiv.org

Oxidative Addition: A catalytically active Pd(0) species, typically coordinated to phosphine (B1218219) ligands, inserts into the C-Br bond of the aryl bromide. This forms a Pd(II) complex. For this compound, this step preferentially occurs at the more reactive C4 position.

Transmetalation: The organoboron reagent (e.g., a phenylboronic acid), activated by a base, transfers its organic group to the Pd(II) complex, displacing the halide. This step forms a new diorganopalladium(II) intermediate. nih.govpku.edu.cn

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.org

The table below outlines representative conditions for a selective mono-arylation of this compound at the C4 position.

| Coupling Partner | Catalyst | Base | Solvent | Expected Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ or Na₂CO₃ | Toluene (B28343)/Water or DMF | 3-Bromo-4-phenylbenzonitrile |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/Water | 3-Bromo-4-(4-methoxyphenyl)benzonitrile |

| Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 3-Bromo-4-(thiophen-2-yl)benzonitrile |

The Sonogashira-Hagihara reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of palladium and copper(I) salts. wikipedia.orglibretexts.org This reaction is the most common method for synthesizing arylalkynes and conjugated enynes under mild conditions. libretexts.org

Scope and Utility

This compound is a suitable substrate for the Sonogashira coupling, enabling the introduction of alkyne functionalities. These resulting alkynyl benzonitriles can serve as monomers or key intermediates for pharmaceuticals, organic materials, and natural products. wikipedia.orglibretexts.org Similar to the Suzuki coupling, a selective mono-alkynylation is expected at the more reactive C4-Br bond. To avoid the formation of alkyne homocoupling byproducts (Glaser coupling), the reaction is typically run under an inert atmosphere. wikipedia.org Copper-free Sonogashira protocols have also been developed to circumvent this issue. libretexts.org

Mechanism

The reaction proceeds via a dual catalytic cycle:

Palladium Cycle: This cycle is analogous to other cross-coupling reactions, involving (a) oxidative addition of the Pd(0) catalyst to the C-Br bond, (b) transmetalation with a copper(I) acetylide, and (c) reductive elimination to yield the arylalkyne product and regenerate Pd(0). libretexts.org

Copper Cycle: The Cu(I) co-catalyst reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide intermediate. This species is more nucleophilic than the alkyne itself and readily participates in the transmetalation step with the palladium complex. wikipedia.org

Below are typical conditions for the Sonogashira-Hagihara coupling.

| Alkyne Partner | Catalyst System | Base/Solvent | Temperature | Expected Product (Mono-addition) |

|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine (B128534) (Et₃N) | Room Temp. to 55°C | 3-Bromo-4-(phenylethynyl)benzonitrile |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine (DIPA) | Room Temperature | 3-Bromo-4-((trimethylsilyl)ethynyl)benzonitrile |

| Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | 55°C | 3-Bromo-4-(3-hydroxyprop-1-yn-1-yl)benzonitrile |

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org It is known for its high reactivity and excellent functional group tolerance, readily accommodating groups like nitriles. orgsyn.org As an aryl bromide, this compound is a suitable electrophile for this transformation. The mechanism follows the standard oxidative addition, transmetalation, and reductive elimination pathway. illinois.edu This reaction provides a valuable alternative to the Suzuki coupling, particularly when the corresponding organozinc reagents are more accessible than organoboranes.

Stille Coupling

The Stille reaction couples an organostannane (organotin) reagent with an organic halide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org The reaction is highly versatile with a broad substrate scope. organic-chemistry.org this compound can be effectively coupled with various organostannanes (aryl, vinyl, or alkynyl). The catalytic cycle is similar to that of other cross-coupling reactions. wikipedia.org Despite its synthetic utility, the primary drawback of the Stille reaction is the high toxicity of the organotin compounds and byproducts, leading to the preferential use of other methods like the Suzuki coupling in many applications. organic-chemistry.orgnumberanalytics.com

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. This reaction is only feasible when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (EWGs) at positions ortho or para to the leaving group. byjus.comlibretexts.orgwikipedia.org

In this compound, the nitrile group (-CN) acts as a powerful EWG.

The bromine atom at the C4 position is para to the nitrile group. This position is highly activated for SNAr because the negative charge of the intermediate (a Meisenheimer complex) formed upon nucleophilic attack can be effectively delocalized onto the nitrogen of the nitrile group through resonance. libretexts.org

The bromine atom at the C3 position is meta to the nitrile group. A nucleophilic attack at this position does not allow for resonance stabilization of the negative charge by the nitrile group. libretexts.org

Therefore, SNAr reactions on this compound proceed with high regioselectivity, with the nucleophile exclusively displacing the bromine atom at the C4 position. A wide variety of nucleophiles can be used, as shown in the table below.

| Nucleophile | Reagent Example | Solvent | Expected Product |

|---|---|---|---|

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | Methanol (B129727) (MeOH) or DMSO | 3-Bromo-4-methoxybenzonitrile |

| Thiolate | Sodium thiophenoxide (NaSPh) | DMF or DMSO | 3-Bromo-4-(phenylthio)benzonitrile |

| Amine | Pyrrolidine | DMSO or NMP | 3-Bromo-4-(pyrrolidin-1-yl)benzonitrile |

| Azide (B81097) | Sodium azide (NaN₃) | DMF | 4-Azido-3-bromobenzonitrile |

Aryl halides, including this compound, can participate in reactions involving radical intermediates. These reactions are typically initiated by radical initiators (e.g., AIBN) or photochemically. transformationtutoring.comlibretexts.org While less common than ionic pathways for this substrate, radical reactions offer complementary synthetic strategies.

A primary synthetic utility is reductive dehalogenation . Using a radical mediator like tributyltin hydride (Bu₃SnH) and an initiator, a C-Br bond can be homolytically cleaved to form an aryl radical. libretexts.org This radical then abstracts a hydrogen atom from the hydride source to yield the dehalogenated product. Given the higher reactivity of the C4-Br bond, carefully controlled conditions could potentially allow for selective mono-dehalogenation to yield 3-bromobenzonitrile.

Furthermore, the aryl radical intermediate generated from the C-Br bond cleavage can be trapped by other molecules to form new C-C bonds. mugberiagangadharmahavidyalaya.ac.in This includes additions to alkenes or alkynes and intramolecular cyclizations, providing pathways to more complex molecular scaffolds. libretexts.org Although the application of such complex radical reactions specifically to this compound is not widely documented, the fundamental reactivity of the aryl bromide moieties makes it a plausible substrate for these transformations. transformationtutoring.comsavemyexams.com

Sonogashira-Hagihara Coupling for Alkyne Functionalization with Dibromobenzonitrile Monomers

Nucleophilic Aromatic Substitution (SNAr) Reactions

Transformations of the Nitrile Functional Group

The nitrile moiety of this compound is a versatile functional group that participates in a variety of chemical transformations. These reactions allow for the conversion of the cyano group into other valuable functionalities, such as carboxylic acids, amides, amines, and heterocyclic rings like tetrazoles. Mechanistic studies of these transformations provide insight into the electronic effects of the bromine substituents on the reactivity of the nitrile group.

Hydrolysis to Carboxylic Acids and Amides

The hydrolysis of the nitrile group in this compound can be controlled to yield either the corresponding carboxylic acid or the amide, depending on the reaction conditions.

Complete Hydrolysis to 3,4-Dibromobenzoic Acid:

The complete hydrolysis of this compound to 3,4-dibromobenzoic acid is typically achieved under basic conditions. For instance, the reaction can be carried out by refluxing the nitrile with an aqueous solution of a strong base, such as sodium hydroxide (B78521), often in the presence of a co-solvent like ethanol (B145695) to ensure homogeneity. The reaction proceeds via the initial formation of the 3,4-dibromobenzamide intermediate, which is subsequently hydrolyzed further to the carboxylate salt. Acidification of the reaction mixture then yields the final carboxylic acid product. One documented procedure involves heating this compound with aqueous sodium hydroxide in an ethanol/water mixture under reflux for several hours to achieve this transformation.

Partial Hydrolysis to 3,4-Dibromobenzamide:

Partial hydrolysis of the nitrile to the amide is a more delicate transformation that requires milder conditions to prevent the reaction from proceeding to the carboxylic acid. This can often be achieved using acid- or base-catalyzed hydration. While specific conditions for the partial hydrolysis of this compound are not extensively detailed, research on related bromobenzonitriles has demonstrated the use of transition metal catalysts. For example, platinum-based catalytic systems have been effectively used for the hydration of various bromobenzonitriles to their corresponding benzamides. rsc.org This suggests that similar methodologies could be applicable for the selective synthesis of 3,4-dibromobenzamide.

| Reaction | Substrate | Reagents/Conditions | Product |

| Complete Hydrolysis | This compound | 1. NaOH, EtOH/H₂O, Reflux2. HCl (aq) | 3,4-Dibromobenzoic acid |

| Partial Hydrolysis | This compound | Controlled acid or base; or metal catalysis (e.g., Pt-based) | 3,4-Dibromobenzamide |

Reduction to Amines

The nitrile group of this compound can be reduced to a primary amine, yielding (3,4-dibromophenyl)methanamine (B3055386). This transformation is a key step in the synthesis of various pharmaceutical and agrochemical intermediates.

Common laboratory methods for nitrile reduction include the use of strong hydride reagents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent, which involves nucleophilic attack of hydride ions. chalcogen.ro However, for industrial applications and for achieving higher chemoselectivity, catalytic hydrogenation is often preferred.

Detailed research has demonstrated the effective reduction of 3,4-dihalobenzonitriles via catalytic hydrogenation. A specific method for the synthesis of (3,4-dibromophenyl)methanamine involves the hydrogenation of this compound in the presence of a rhodium catalyst supported on alumina (B75360) (Rh/Al₂O₃). This reaction is typically performed in a solvent like methanol under a hydrogen atmosphere. The process is highly efficient, providing the desired primary amine in excellent yield while avoiding the formation of secondary or tertiary amine byproducts.

| Reaction | Substrate | Reagents/Conditions | Product |

| Reduction | This compound | H₂, Rh/Al₂O₃, Methanol | (3,4-Dibromophenyl)methanamine |

| Reduction (General) | This compound | 1. LiAlH₄, Ether2. H₂O | (3,4-Dibromophenyl)methanamine |

Cycloaddition Reactions for Heterocycle Formation (e.g., Tetrazoles)

The nitrile functional group is an excellent participant in [3+2] cycloaddition reactions with azides to form five-membered heterocyclic rings. A prominent example is the synthesis of 5-substituted-1H-tetrazoles, which are recognized as important isosteres for carboxylic acids in medicinal chemistry. scielo.br

The reaction of this compound with an azide source, such as sodium azide (NaN₃), leads to the formation of 5-(3,4-dibromophenyl)-1H-tetrazole. These cycloadditions are often catalyzed by a Lewis acid. A well-documented, environmentally friendly procedure involves heating this compound with sodium azide and zinc chloride in water. Zinc chloride acts as a Lewis acid catalyst, activating the nitrile group towards nucleophilic attack by the azide ion, thereby facilitating the cyclization. This method provides a straightforward and high-yielding route to the corresponding tetrazole derivative. Other catalysts, such as copper salts, have also been employed for the synthesis of tetrazoles from various aryl nitriles.

| Reaction | Substrate | Reagents/Conditions | Product |

| [3+2] Cycloaddition | This compound | NaN₃, ZnCl₂, H₂O, 120 °C | 5-(3,4-Dibromophenyl)-1H-tetrazole |

Spectroscopic Characterization and Structural Elucidation of 3,4 Dibromobenzonitrile in Research

Advanced Spectroscopic Techniques for Molecular Structure Determination

Spectroscopic methods provide detailed information about the connectivity of atoms and the types of functional groups present in a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: In the proton NMR spectrum of a related compound, 3,5-dibromobenzonitrile (B1351247), the aromatic protons exhibit distinct signals. The proton at the C4 position appears as a triplet, while the protons at the C2 and C6 positions show up as a doublet. iucr.org This provides information about the substitution pattern on the benzene (B151609) ring.

¹³C NMR: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. For 3,5-dibromobenzonitrile, the carbon atoms of the benzene ring and the cyano group resonate at specific chemical shifts, confirming the molecular structure. iucr.org

| ¹³C NMR Data for 3,5-Dibromobenzonitrile | | :--- | :--- | | Carbon Atom | Chemical Shift (δ) in ppm | | C4 | 139.0 | | C2 | 133.6 | | C3 | 123.7 | | C7 (Cyano) | 116.0 | | C1 | 115.6 | Data sourced from a study on 3,5-dibromobenzonitrile, providing a reference for the expected chemical shifts in related dibrominated benzonitriles. iucr.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. kcl.ac.uk

For aromatic nitriles like 3,4-dibromobenzonitrile, key absorptions are expected for the C≡N (nitrile) and C-Br (bromo) stretching vibrations, as well as vibrations associated with the aromatic ring. vscht.czwikipedia.org The nitrile group typically shows a strong absorption band in the region of 2240-2220 cm⁻¹. The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹, while the C=C stretching vibrations within the ring appear in the 1600-1450 cm⁻¹ region. vscht.czscribd.com The C-Br stretching vibrations are typically found in the fingerprint region at lower wavenumbers.

| Characteristic IR Absorption Frequencies | | :--- | :--- | | Functional Group | Expected Absorption Range (cm⁻¹) | | Aromatic C-H Stretch | 3100-3000 | | Nitrile (C≡N) Stretch | 2240-2220 | | Aromatic C=C Stretch | 1600-1450 | This table presents general ranges for the expected IR absorptions for the functional groups present in this compound. vscht.czwikipedia.orgscribd.com

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and providing clues about the structure through fragmentation patterns. savemyexams.com

In the mass spectrum of a halogenated compound like this compound, the molecular ion peak is expected to show a characteristic isotopic pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br). libretexts.orgmsu.edu The fragmentation of the molecule under electron impact can lead to the loss of bromine atoms or the cyano group, resulting in fragment ions that help to confirm the structure. libretexts.orgmiamioh.edu

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

X-ray Diffraction (XRD) for Solid-State Structural Analysis

X-ray diffraction (XRD) on single crystals provides the most definitive three-dimensional structure of a molecule in the solid state. nih.gov

XRD analysis allows for the precise measurement of bond lengths, bond angles, and torsion angles within the this compound molecule. This reveals the planarity of the benzene ring and the orientation of the nitrile and bromine substituents. wikipedia.orglibretexts.org Studies on similar molecules, such as 2,6-dibromo-4-methylbenzonitrile, show that the benzene ring is nearly planar. nih.govresearchgate.net

Investigation of Intermolecular Interactions and Crystal Packing Motifs

Analysis of Cyano-Halogen Interactions (Halogen Bonding)

No specific research findings on cyano-halogen interactions in this compound are available in the searched literature.

Characterization of C—H⋯N Hydrogen Bonding

No specific research findings on C—H⋯N hydrogen bonding in this compound are available in the searched literature.

Exploration of Aromatic π-Stacking Interactions

No specific research findings on aromatic π-stacking interactions in this compound are available in the searched literature.

Computational Chemistry and Theoretical Studies of 3,4 Dibromobenzonitrile

Quantum Chemical Simulations for Electronic Structure and Reactivity Prediction

Quantum chemical simulations are fundamental to predicting the intrinsic properties of a molecule based on the principles of quantum mechanics. github.io These methods solve approximations of the Schrödinger equation to determine the electronic structure, which governs the molecule's geometry, energy, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the ground-state electronic structure of molecules. wikipedia.orgepfl.ch Instead of dealing with the complex many-electron wavefunction, DFT calculates the total energy of the system based on its electron density. wikipedia.org This approach offers a favorable balance between computational cost and accuracy, making it a workhorse in modern chemistry. epfl.ch

For 3,4-Dibromobenzonitrile, DFT calculations are employed to determine its most stable three-dimensional arrangement (optimized geometry). This process yields precise values for bond lengths, bond angles, and dihedral angles. The calculations also provide the ground-state energy, heat of formation, and vibrational frequencies, which can be compared with experimental data from techniques like infrared (IR) and Raman spectroscopy.

Table 1: Predicted Ground State Geometric Parameters for this compound (Illustrative)

This table represents the type of data obtained from a DFT geometry optimization. The values are illustrative, based on typical bond lengths for similar chemical structures.

| Parameter | Atoms Involved | Predicted Value (DFT/B3LYP/6-311G) |

| Bond Lengths (Å) | ||

| C-C (aromatic) | 1.39 - 1.41 | |

| C-Br | ~1.90 | |

| C-C≡N | ~1.45 | |

| C≡N | ~1.15 | |

| C-H | ~1.08 | |

| Bond Angles (º) | ||

| C-C-C (ring) | ~120 | |

| C-C-Br | ~120 | |

| C-C-CN | ~120 | |

| Dihedral Angles (º) | ||

| Ring Planarity | ~0 |

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. rsc.orgresearchgate.net TD-DFT is an extension of DFT that describes the response of the electron density to a time-dependent perturbation, such as an electromagnetic field from light. ohio-state.edu It is a primary tool for calculating the properties of electronic excited states. rsc.orgresearchgate.net

Key properties obtained from TD-DFT include vertical excitation energies, which correspond to the energy required to promote an electron to a higher energy orbital, and oscillator strengths, which relate to the intensity of an absorption band in a UV-visible spectrum. jmaterenvironsci.com These calculations allow for the prediction and interpretation of the molecule's absorption spectrum. The difference between the ground state and the first excited state of a molecule is known as the optical gap, a crucial parameter for materials used in optoelectronics. researchgate.net

Table 2: Predicted Electronic Transitions for this compound (Illustrative)

This table shows a hypothetical output from a TD-DFT calculation, detailing the nature of the lowest energy electronic transitions.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 4.35 | 285 | 0.015 | HOMO → LUMO (95%) |

| S₀ → S₂ | 4.61 | 269 | 0.210 | HOMO-1 → LUMO (88%) |

| S₀ → S₃ | 4.98 | 249 | 0.185 | HOMO → LUMO+1 (91%) |

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. researchgate.net

The energies of the HOMO and LUMO, and the gap between them (the HOMO-LUMO gap), are critical indicators of a molecule's kinetic stability and chemical reactivity. irjweb.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron. physchemres.org The spatial distribution of these orbitals on the this compound framework indicates the most probable sites for nucleophilic and electrophilic attack. The electron-withdrawing nature of the nitrile and bromine substituents is expected to lower the energy of the LUMO, making the aromatic ring susceptible to nucleophilic attack.

Table 3: Calculated Frontier Orbital Properties (Illustrative)

This table provides representative energy values for the frontier orbitals of a substituted benzonitrile (B105546), as would be calculated by DFT.

| Property | Value (eV) | Description |

| HOMO Energy | -7.20 | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| LUMO Energy | -1.50 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 5.70 | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |

Time-Dependent DFT (TD-DFT) for Excited State Properties and Optical Gaps

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of molecular behavior, including conformational changes and interactions with the environment. cresset-group.comnih.gov

For a small and relatively rigid molecule like this compound, MD simulations are less about exploring its own conformational flexibility and more about understanding its dynamic interactions within a larger system. For instance, MD can be used to simulate how this compound molecules arrange themselves in a crystal lattice, how they are solvated by different solvents, or how they move and bind within the active site of a protein. nih.govrsc.org These simulations can reveal important information about solubility, diffusion, and the stability of intermolecular interactions, such as hydrogen bonds or halogen bonds. cresset-group.com

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Complex Systems

Hybrid QM/MM methods provide a bridge between the high accuracy of quantum mechanics and the efficiency of classical molecular mechanics, making them ideal for studying chemical processes in large systems like enzymes or solutions. github.iobioexcel.eu In a QM/MM simulation, the system is partitioned: the chemically active region is treated with QM, while the surrounding environment is described by a classical MM force field. mdpi.com

If this compound were to be studied as a ligand binding to a protein, a QM/MM approach would be highly suitable. nih.gov The ligand itself (this compound) and key amino acid residues in the protein's active site would constitute the QM region, allowing for an accurate description of electronic effects like polarization, charge transfer, and bond breaking/formation. The rest of the protein and the surrounding water molecules would be treated with MM, providing the necessary environmental context at a manageable computational cost. nih.gov This methodology is essential for accurately modeling enzymatic reactions or ligand-receptor binding affinities. bioexcel.eu

Theoretical Insights into Reaction Mechanisms and Pathways

One of the most powerful applications of computational chemistry is the elucidation of chemical reaction mechanisms. researchgate.netrsc.org By mapping the potential energy surface of a reaction, DFT calculations can identify the structures of reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state determines the activation energy barrier, which governs the reaction rate. osti.gov

For this compound, theoretical studies can provide invaluable insights into its reactivity. For example, computations can model the mechanism of nucleophilic aromatic substitution, predicting whether the incoming nucleophile will replace the bromine at position 3 or 4 and calculating the associated energy barriers. Similarly, reactions involving the nitrile group, such as hydrolysis or cycloadditions, can be investigated. bohrium.com Studies on related substituted benzonitriles have shown that DFT can effectively model the energetics of C-CN bond activation in organometallic reactions, revealing how electronic effects from substituents stabilize or destabilize reaction intermediates and products. osti.gov Such theoretical work is crucial for understanding and predicting the outcomes of chemical reactions. academie-sciences.fr

Prediction of Intermolecular Interactions and Crystal Structures

Computational chemistry provides powerful tools for predicting how molecules arrange themselves in a solid state, a process known as Crystal Structure Prediction (CSP). nih.govrsc.org These methods are essential for understanding the physical and chemical properties of a material, which are heavily influenced by the crystal packing and the underlying network of intermolecular forces. chemrxiv.org For this compound, theoretical studies focus on identifying the most stable crystal structure by calculating the energies of various possible packing arrangements. mdpi.com

The prediction process often employs evolutionary algorithms combined with ab initio total-energy calculations to explore the potential energy landscape and locate the most thermodynamically stable structures. mdpi.comarxiv.org Such computational frameworks can predict crystal structures from chemical composition alone, offering insights into stable and metastable phases. arxiv.org The accuracy of these predictions relies on sophisticated methods that can correctly model weak intermolecular interactions, which are crucial in dictating the crystal packing of molecular crystals. chemrxiv.orgmdpi.com

The intermolecular interactions governing the crystal structure of halogenated benzonitriles are a complex interplay of several forces. jocpr.comlibretexts.org Key interactions predicted for molecules like this compound include:

Halogen Bonding: A significant interaction in halogenated compounds is the halogen bond, often denoted as C−X···N (where X is a halogen). acs.org In the case of brominated benzonitriles, the interaction between a bromine atom and the nitrogen atom of the nitrile group (C−Br···N) is a critical factor in the supramolecular assembly. researchgate.net These interactions can be a dominant force, directing the molecules into specific arrangements like chains or sheets. acs.orgresearchgate.net

Van der Waals Forces: London dispersion forces, a type of van der Waals force, are present in all molecules and increase with molecular size and surface area. libretexts.orgmsu.edu These forces are a fundamental component of the cohesive energy in the crystal.

π-π Interactions: The aromatic rings of the benzonitrile molecules can stack on top of each other, leading to stabilizing π-π interactions.

Below is a table summarizing the types of intermolecular interactions predicted to be significant in the crystal structure of this compound.

| Interaction Type | Description | Predicted Significance in this compound |

| Halogen Bonding (Br···N) | An attractive, non-covalent interaction between the electrophilic region of a bromine atom and the nucleophilic nitrogen of the nitrile group. acs.org | High: Expected to be a primary directional force in crystal packing. |

| Dipole-Dipole Interactions | Electrostatic attraction between the positive and negative ends of polar molecules. libretexts.org | Moderate to High: Contributes significantly to lattice energy. |

| π-π Stacking | Attraction between the electron clouds of adjacent aromatic rings. | Moderate: Depends on the specific packing motif achieved. |

| Van der Waals Forces | Weak, non-specific attractions arising from temporary fluctuations in electron density. jocpr.com | High: Provides a significant contribution to the overall cohesive energy. |

| Halogen-Halogen (Br···Br) | Interactions between bromine atoms on adjacent molecules. | Moderate: Can influence the orientation and packing of molecules. |

The following table illustrates the kind of data that Hirshfeld surface analysis provides, showing the percentage contribution of the most significant intermolecular contacts to the total Hirshfeld surface area for a representative brominated aromatic crystal.

| Contact Type | Contribution (%) | Description |

| H···H | 45.5% | Represents contacts between hydrogen atoms on adjacent molecules. |

| Br···H / H···Br | 25.0% | Interactions between bromine and hydrogen atoms. |

| C···H / H···C | 12.5% | Contacts involving carbon and hydrogen atoms, often part of C-H···π interactions. |

| Br···C / C···Br | 6.0% | Direct contacts between bromine and carbon atoms. |

| Br···Br | 5.5% | Indicates close packing and interactions between bromine atoms. |

| N···H / H···N | 3.5% | Contacts between the nitrile nitrogen and hydrogen atoms. |

| Other | 2.0% | Includes minor contacts like C···C, N···C, etc. |

These computational predictions are invaluable for rationalizing experimentally observed crystal structures and for designing new materials with desired properties. rsc.org By understanding the dominant intermolecular forces, scientists can anticipate how changes to the molecular structure might affect its solid-state packing. rsc.org

Advanced Applications of Dibromobenzonitriles in Materials Science Research

Design and Synthesis of Functional Organic Materials

3,4-Dibromobenzonitrile serves as a critical building block in the synthesis of a variety of functional organic materials. Its reactive bromine and nitrile functionalities allow for its integration into larger, complex molecular architectures, leading to materials with applications in environmental remediation and electronics.

Conjugated microporous polymers (CMPs) are a class of materials characterized by their extensive π-conjugated systems and permanent microporosity. researchgate.netmagtech.com.cn These features, combined with their inherent stability, make them highly attractive for applications in gas storage, separation, and environmental remediation. researchgate.netmagtech.com.cnrsc.org this compound can be utilized as a monomer in the synthesis of CMPs, where the bromine atoms facilitate polymerization reactions, such as the Sonogashira-Hagihara coupling, and the nitrile group can be post-synthetically modified to introduce specific functionalities. unt.edu

A significant application of CMPs derived from dibromobenzonitrile analogues is in the capture of uranium from aqueous environments. unt.edu The extraction of uranium is crucial for both nuclear fuel production and the remediation of contaminated water sources. The uranyl ion (UO₂²⁺), the most common form of uranium in aerobic waters, is the primary target for capture. wikipedia.org

Researchers have synthesized CMPs using a derivative of dibromobenzonitrile, 2-amino-3,5-dibromobenzonitrile, to create polymers with engineered binding sites for uranyl ions. unt.edu In these polymers, the nitrile groups are converted to amidoxime (B1450833) groups, which are known to have a strong affinity for uranyl ions. unt.edu The resulting CMPs exhibit high surface areas and a three-dimensional network structure, which are advantageous for efficient adsorption. unt.edu

The binding of uranyl ions to these functionalized CMPs is a complex process. It is understood that the uranyl ion, which has a linear O=U=O structure, coordinates with ligands in its equatorial plane. wikipedia.org In the case of amidoxime-functionalized CMPs, the binding is thought to occur through the oxygen and nitrogen atoms of the amidoxime groups. unt.edu

Table 1: Uranium Adsorption Performance of Functionalized CMPs

| Adsorbent | Precursor Monomer | Functional Group | Maximum Adsorption Capacity (mg/g) |

| CMP-mAO | 3,5-dibromobenzonitrile (B1351247) | Amidoxime | 105 |

| CMP-mAO-oNH2 | 2-amino-3,5-dibromobenzonitrile | Amidoxime, Amino | 174 |

This table presents a comparison of the uranium adsorption capacities of two conjugated microporous polymers (CMPs). CMP-mAO was synthesized using 3,5-dibromobenzonitrile and subsequently functionalized with amidoxime groups. CMP-mAO-oNH2 was synthesized from 2-amino-3,5-dibromobenzonitrile, resulting in a polymer with both amidoxime and ortho-positioned amino groups. The data highlights the enhanced performance due to synergistic binding. Data sourced from a study on bifunctional CMPs for uranium entrapment. unt.edu

To enhance the efficiency and selectivity of uranium capture, researchers have focused on engineering synergistic binding sites within the polymer framework. unt.edu This involves the strategic placement of multiple functional groups that can work in concert to bind a single uranyl ion.

A de novo synthetic strategy has been developed to introduce amino groups in the ortho-position to the amidoxime functionalities in CMPs. unt.edu This precise placement allows for a synergistic coordination effect, where both the amidoxime and the amino group participate in binding the uranyl ion. This synergistic interaction significantly increases the adsorption capacity of the polymer for uranium compared to a similar polymer lacking the amino group. unt.edu The enhanced binding is attributed to the amino group's ability to directly coordinate with the uranium center and participate in secondary-sphere interactions through hydrogen bonding. unt.edu This approach of creating bifunctional synergistic binding sites represents a promising strategy for developing highly effective adsorbents for targeted ion separation. unt.edunih.gov

While the primary research focus for this compound has been in porous polymers, its structural motifs are relevant to the field of organic electronics. uni-wuerzburg.de The development of novel organic emissive materials is crucial for advancing technologies like organic light-emitting diodes (OLEDs) and other optoelectronic devices. uni-wuerzburg.demdpi.comnanoge.org

The design of organic molecules for these applications often involves creating donor-acceptor structures to tune the electronic properties and achieve desired emission characteristics. umich.edunih.gov The benzonitrile (B105546) moiety can act as an electron-accepting group. The presence of bromine atoms offers synthetic handles to introduce various donor groups, allowing for the systematic tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. umich.edu

Although direct applications of this compound in high-performance emissive materials are not yet widely reported, related structures have been investigated. For instance, hexasubstituted benzenes with strong dipole moments, synthesized from related brominated and aminated phthalonitriles, have been shown to be of interest for non-linear optics and organic photovoltaics. researchgate.net This suggests the potential for designing novel emissive materials based on the this compound framework. Future research may explore the synthesis of derivatives of this compound for applications in thermally activated delayed fluorescence (TADF) materials, which are of great interest for next-generation OLEDs. nih.gov

Role as Monomers in Conjugated Microporous Polymers (CMPs) for Adsorption and Separation Technologies

Research on Uranium Entrapment and Uranyl Ion Binding Mechanisms

Advanced Polymer Chemistry and Polymeric Network Design

The field of advanced polymer chemistry is continuously seeking new monomers and synthetic methodologies to create polymers with precisely controlled architectures and functionalities. yuktan.comrsc.orgpolymersynthesis.czyuktan.com this compound, with its distinct reactive sites, is a valuable component in this endeavor.

The two bromine atoms on the aromatic ring allow for participation in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, which are powerful tools for polymer synthesis. mdpi.com These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, leading to the construction of complex and extended polymer networks. The nitrile group offers a site for post-polymerization modification, allowing for the introduction of a wide range of functional groups. unt.edu

This dual functionality makes this compound a versatile building block for designing complex polymeric networks. For example, it can be used to create cross-linked polymers with tailored porosity and surface chemistry. The ability to control the degree of cross-linking and the nature of the functional groups within the polymer network is crucial for applications ranging from catalysis to controlled drug release. specificpolymers.com The principles of dynamic covalent chemistry could also be applied to create self-healing or recyclable polymer networks from monomers like this compound. rsc.org

Biochemical and Proteomics Research Applications of Dibromobenzonitriles

Investigation of Interactions with Enzymes and Proteins in Proteomics Research

Proteomics, the large-scale study of proteins, aims to understand their functions and interactions. Chemical compounds that can selectively bind to proteins are invaluable in this field. Dibromobenzonitriles are investigated for their potential as protein-binding molecules. The molecular structure of these compounds, featuring a benzene (B151609) ring substituted with bromine atoms and a nitrile group, can participate in various non-covalent interactions with protein residues, such as halogen bonding, hydrogen bonding, and hydrophobic interactions. These interactions can lead to the formation of a stable complex between the dibromobenzonitrile and the protein, allowing researchers to probe protein structure and function.

The binding of small molecules like dibromobenzonitriles can induce conformational changes in proteins, which can be detected by various analytical techniques used in proteomics, such as mass spectrometry. Furthermore, derivatives of dibromobenzonitriles can be designed to act as specific protein-binding agents. For instance, 4-Amino-3,5-dibromobenzonitrile is a commercially available amine used in proteomics research, indicating its utility in this field. biosynth.communi.cz The covalent binding of chemicals to proteins in the skin is the molecular initiating event for skin sensitization, and profilers have been developed to identify molecules with the potential for such interactions. cytivalifesciences.com

Elucidation of Influence on Biochemical Activity and Function

The interaction of dibromobenzonitriles with enzymes can significantly influence their biochemical activity, most notably through enzyme inhibition. researchgate.netbiorxiv.org Enzyme inhibitors are molecules that bind to enzymes and decrease their catalytic activity. wikipedia.orgnumberanalytics.com This inhibition can be reversible or irreversible and can be classified into different types, such as competitive, non-competitive, or uncompetitive, based on the mechanism of action. wikipedia.orglongdom.orgnumberanalytics.com

Research on compounds structurally related to 3,4-Dibromobenzonitrile has demonstrated their potential as enzyme inhibitors. For example, in a study on benzimidazole-thioquinoline derivatives, a compound featuring a 4-bromobenzyl group was identified as a potent inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism. nih.gov This derivative exhibited competitive inhibition, meaning it competes with the natural substrate for the enzyme's active site. nih.gov

The position and number of bromine atoms on the benzonitrile (B105546) ring play a crucial role in determining the inhibitory potency, a concept central to the structure-activity relationship (SAR). muni.cz For instance, a study on dually-acting acetylcholinesterase inhibitors derived from tacrine (B349632) showed that while halogenated derivatives were effective, the 1,3-dibromo substituted analogues were the least active in the series against both acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE). muni.cz This highlights the importance of the substitution pattern for biological activity. muni.cz

Below is a table summarizing the inhibitory activity of some brominated compounds against specific enzymes, illustrating the potential for this class of molecules.

| Compound Class | Specific Derivative | Target Enzyme | Inhibition Constant (IC₅₀) | Type of Inhibition |

| Benzimidazole-thioquinoline | 4-bromobenzyl derivative (6j) | α-glucosidase | 28.0 ± 0.6 µM | Competitive |

| Tacrine Analogue | 1,3-dibromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]quinolin-11-amine (15) | hAChE | 89.9 ± 9.1 µM | Not specified |

| Tacrine Analogue | 1,3-dibromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]quinolin-11-amine (15) | hBChE | 40.8 ± 3.2 µM | Not specified |

Table 1: Examples of Enzyme Inhibition by Brominated Aromatic Compounds. Data sourced from relevant research articles. muni.cznih.gov

Exploration as Probes in Biochemical Pathways

Dibromobenzonitriles and their derivatives are explored as potential scaffolds for the development of chemical probes. lifechemicals.com Their ability to interact with and inhibit enzymes makes them suitable candidates for this purpose. For a compound to be an effective chemical probe, it should ideally exhibit high potency and selectivity for its target protein. researchgate.net

Advanced Analytical Method Development and Derivatization for Dibromobenzonitriles

Chromatographic Methods for Separation and Detection in Research

Chromatography is the cornerstone for separating complex mixtures, and its application is vital for distinguishing between dibromobenzonitrile isomers and separating them from other compounds. nih.gov High-performance liquid chromatography and capillary electrophoresis are two powerful techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, identification, and quantification of components in a mixture. drawellanalytical.com Its versatility makes it suitable for the analysis of halogenated aromatic compounds like 3,4-Dibromobenzonitrile. The technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase within a column. shimadzu.comgoogle.com

Modern HPLC methods, including gradient-based reversed-phase HPLC, are particularly effective for analyzing molecules with hydrophobic characteristics. google.com For compounds like dibromobenzonitriles, which are positional isomers, specific column chemistries are crucial for effective separation. For instance, phenyl-based stationary phases can offer unique selectivity for aromatic compounds, aiding in the resolution of positional isomers (e.g., ortho, meta, para). mtc-usa.com While specific methods for this compound are not extensively detailed in the provided literature, methods for similar compounds, such as 3-Bromo-4-hydroxybenzonitrile, utilize reverse-phase HPLC with a mobile phase of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid for Mass Spectrometry (MS) compatibility. sielc.com The choice of stationary phase, such as a C18 or a specialized column with low silanol (B1196071) activity, is critical for achieving good peak shape and resolution. drawellanalytical.comsielc.com

Table 1: Example HPLC Method Parameters for a Related Brominated Benzonitrile (B105546)

| Parameter | Condition | Reference |

|---|---|---|

| Analyte | 3-Bromo-4-hydroxybenzonitrile | sielc.com |

| Column | Newcrom R1 (Reverse Phase) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid | sielc.com |

| Detection | UV, Mass Spectrometry (MS) | sielc.com |

| Application Note | Method is scalable and can be used for preparative separation and impurity isolation. For MS compatibility, formic acid is substituted for phosphoric acid. | sielc.com |

This interactive table summarizes typical HPLC conditions for a compound structurally similar to this compound.

Capillary Electrophoresis (CE) is a powerful electrokinetic separation technique known for its high efficiency and resolution, making it well-suited for separating closely related isomers. researchgate.net The separation is performed in a narrow capillary filled with a conductive buffer, and an electric field is applied across the capillary. libretexts.org Analytes migrate at different velocities based on their charge-to-size ratio, allowing for their separation. libretexts.org

For neutral isomers like dibromobenzonitriles, a modification called Micellar Electrokinetic Chromatography (MEKC) is employed. libretexts.org In MEKC, surfactants are added to the buffer above their critical micelle concentration. These surfactants form micelles, which act as a pseudo-stationary phase. Neutral analytes partition between the aqueous buffer and the hydrophobic interior of the micelles, and differences in this partitioning behavior lead to their separation. libretexts.org The use of additives like cyclodextrins in the running buffer can further enhance the separation of isomers by forming inclusion complexes with the analytes, where even marginal differences in binding affinity can be exploited for resolution. rsc.org CE has proven effective in separating various types of isomers, including cis/trans and positional isomers, demonstrating its potential for the high-resolution separation of the dibromobenzonitrile isomer mixture. rsc.orgmdpi.com

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

Pre-Column Derivatization Strategies for Enhanced Detection Sensitivity

While HPLC can separate dibromobenzonitriles, their detection, especially at trace levels, can be challenging due to their weak or non-fluorescent nature and moderate UV absorbance. nih.gov Pre-column derivatization is a strategy used to chemically modify an analyte before it enters the HPLC system. welch-us.comchromatographyonline.com This process aims to convert the analyte into a derivative with improved detectability (e.g., by adding a fluorescent tag) or better chromatographic properties. chromatographyonline.comacs.org

A highly effective derivatization strategy for aryl bromides, including this compound, is based on the palladium-catalyzed Suzuki coupling reaction. nih.gov This method involves reacting the non-fluorescent aryl bromide with a non-fluorescent boronic acid, such as phenylboronic acid (PBA), to form a highly fluorescent biphenyl (B1667301) derivative. nih.gov

The reaction is catalyzed by a palladium(II) salt and results in a product with significant fluorescence, typically with excitation and emission maxima around 275-290 nm and 315-350 nm, respectively. nih.gov This allows for highly sensitive detection using an HPLC system equipped with a fluorescence detector. The method has been successfully applied to various p-substituted aryl bromides, with the resulting derivatives being easily separated on a chromatogram, free from interference from reagent blanks. nih.gov Detection limits using this pre-column derivatization technique are remarkably low, reaching the femtomole (fmol) per injection level. nih.gov

Table 2: Suzuki Coupling Derivatization for HPLC-Fluorescence Detection

| Feature | Description | Reference |

|---|---|---|

| Principle | Palladium-catalyzed cross-coupling of an aryl bromide with phenylboronic acid. | nih.gov |

| Analyte | Non-fluorescent aryl bromides (e.g., bromobenzonitriles). | nih.gov |

| Reagent | Phenylboronic acid (PBA). | nih.gov |

| Product | Highly fluorescent biphenyl derivative. | nih.gov |

| Detection | HPLC with fluorescence detection. | nih.gov |

| Sensitivity | Detection limits of 13-157 fmol/injection. | nih.gov |

This interactive table outlines the key aspects of the Suzuki coupling-based derivatization method.